molecular formula C11H8N2O B13136654 5H-benzo[b]pyrido[3,2-e][1,4]oxazine

5H-benzo[b]pyrido[3,2-e][1,4]oxazine

Cat. No.: B13136654
M. Wt: 184.19 g/mol
InChI Key: GVVXJWOWDIGABW-UHFFFAOYSA-N
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Description

5H-benzo[b]pyrido[3,2-e][1,4]oxazine is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This high-purity reagent serves as a privileged scaffold for the design and synthesis of novel bioactive molecules. Compounds within this structural class have demonstrated a broad spectrum of pharmacological activities. Research indicates that related naphtho-pyrido-oxazine derivatives exhibit potential as inhibitors of Penicillin-Binding Proteins (PBPs), which are established antibacterial targets involved in bacterial cell wall biosynthesis . This makes such compounds promising lead agents in the development of new antibiotics to combat resistant pathogens . Furthermore, the benzo[1,4]oxazine core is a recognized pharmacophore present in molecules with documented antibacterial and anticancer properties . The structural architecture of this compound also aligns with frameworks used in developing DNA-interactive agents, such as pyrrolo[2,1-c][1,4]benzodiazepines, which can recognize and bind specific DNA sequences, presenting opportunities in regulating gene expression for the treatment of cancers and genetic disorders . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

5H-pyrido[2,3-b][1,4]benzoxazine

InChI

InChI=1S/C11H8N2O/c1-2-6-10-8(4-1)13-9-5-3-7-12-11(9)14-10/h1-7,13H

InChI Key

GVVXJWOWDIGABW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(O2)N=CC=C3

Origin of Product

United States

Synthetic Methodologies for 5h Benzo B Pyrido 3,2 E 1 2 Oxazine and Its Analogs

Palladium-Catalyzed Reaction Pathways

Palladium catalysis is a powerful tool for the formation of carbon-nitrogen and carbon-oxygen bonds, which are crucial for the synthesis of the 5H-benzo[b]pyrido[3,2-e] rsc.orgnih.govoxazine (B8389632) ring system. Intramolecular C-H arylation and related cross-coupling reactions are key strategies in this context.

Aminocarbonylation of 2-Chloro-3-nitropyridine (B167233) Derivatives with o-Aminophenol

While direct palladium-catalyzed aminocarbonylation of 2-chloro-3-nitropyridine with o-aminophenol to form 5H-benzo[b]pyrido[3,2-e] rsc.orgnih.govoxazine is not extensively documented, related palladium-catalyzed carbonylative coupling reactions provide a basis for this synthetic approach. For instance, palladium catalysts can facilitate the carbonylative formation of reactive intermediates that subsequently undergo cycloaddition. nih.gov This suggests the potential for a one-pot synthesis where carbon monoxide is used to form a reactive acyl intermediate from the halopyridine, which then reacts with the aminophenol to form the oxazine ring.

In a broader context, palladium-catalyzed N-arylation reactions are widely used for the synthesis of N-aryl heterocycles. These reactions often employ a palladium precursor and a phosphine (B1218219) ligand to facilitate the coupling of an aryl halide with an amine. researchgate.netrsc.org The synthesis of related tricyclic skeletons has been achieved with high yields using palladium catalysis for intramolecular N-arylation, highlighting the utility of this approach. beilstein-journals.org

Influence of Palladium Catalysts and Ligands on Reaction Outcomes

The choice of palladium catalyst and accompanying ligands is critical in determining the efficiency and selectivity of the cyclization reaction. Studies on intramolecular C-H arylation of pyridine (B92270) derivatives show that the reaction yield can be significantly improved by the addition of a suitable phosphine ligand. beilstein-journals.orgbeilstein-archives.org For example, in the synthesis of multiply fused heteroaromatic compounds, the use of ligands such as triphenylphosphine (B44618) (PPh₃) or Buchwald-type phosphines like CyJohnPhos can dramatically increase the yield of the cyclized product. beilstein-journals.org

The optimization of reaction conditions, including the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base, and solvent, is essential for achieving high yields and minimizing side products. mdpi.com For instance, in Suzuki cross-coupling reactions to form complex heterocyclic conjugates, the combination of a specific palladium complex like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) with a suitable base and phase-transfer catalyst was found to be highly effective. mdpi.com

Table 1: Effect of Ligands on Palladium-Catalyzed Intramolecular C-H Arylation of a Quinoline Amide beilstein-journals.org

EntryLigandYield (%)
1None42
2Buchwald-type L185
3Buchwald-type L288
4CyJohnPhos (L3)90
5PPh₃ (L4)94

Nucleophilic Substitution Reactions in Oxazine Ring Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed method for the synthesis of pyrido rsc.orgnih.govbenzoxazines. This approach typically involves the reaction of a substituted 2-chloropyridine (B119429) with an o-aminophenol.

A direct and efficient method for the synthesis of new pyrido[3,2-b] rsc.orgnih.govbenzoxazines involves the base-mediated reaction of substituted 2-chloro-3-nitropyridines with o-aminophenols. researchgate.net This reaction proceeds through a sequential nucleophilic substitution of the chlorine atom by the hydroxyl group of the o-aminophenol, followed by an intramolecular nucleophilic substitution of the nitro group by the amino group to form the oxazine ring. researchgate.net

Role of Bases (e.g., Cesium Carbonate) in Reaction Selectivity and Yield Optimization

The choice of base plays a crucial role in the selectivity and yield of nucleophilic substitution and cycloaddition reactions. Cesium carbonate (Cs₂CO₃) has been shown to be an effective promoter for the [4+2] cycloaddition reaction of α-halogenated N-tosylhydrazones or N-acylhydrazones with 1,4-dihydropyridines to form pyrido[2,3-c]pyridazines. acs.org Similarly, it promotes the cycloaddition of α-chlorogenated oximes with 1,4-dihydropyridines to afford functionalized pyrido[3,2-e] rsc.orgresearchgate.netoxazines. acs.org

In the context of nucleophilic aromatic substitution, inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate are commonly used. The basicity and solubility of the base can influence the reaction rate and outcome. For instance, in the SNAr of polyfluoroarenes, the choice between Li₂CO₃, Na₂CO₃, K₂CO₃, and Cs₂CO₃ had a significant impact on the product distribution, with Cs₂CO₃ leading to higher reactivity and multiple substitutions in some cases. nih.gov

Multistep Synthetic Routes and Key Intermediate Formations

Multistep synthetic sequences are often employed to construct complex heterocyclic systems like pyrido rsc.orgnih.govbenzoxazines. These routes can involve the initial formation of a key intermediate, which then undergoes cyclization to form the final ring system.

For example, the synthesis of pyrido[4,3-b] rsc.orgnih.govoxazines has been achieved through a multistep process starting from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate. nih.gov This involved hydrolysis of the chloro group, followed by catalytic hydrogenation of the nitro group to give a 5-amino-4-hydroxypyridine intermediate. This intermediate was then reacted with α-halo ketones to construct the oxazine ring. nih.gov

Another multistep approach involves the synthesis of pyrido[3',2':4,5]pyrrolo[3,2-d] rsc.orgacs.orgoxazin-4(5H)-ones starting from 2-aminonicotinonitriles. researchgate.net This synthesis involves a series of reactions including a Sandmeyer reaction, amination, Thorpe-Ziegler reaction, hydrolysis, and finally cyclization to form the complex fused heterocyclic system. researchgate.net

Cycloaddition Reactions for Pyridooxazine Scaffolds

Cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of heterocyclic scaffolds. The [4+2] cycloaddition, or Diels-Alder reaction, is particularly useful for constructing six-membered rings like the oxazine ring in the pyridooxazine system.

A synthetic protocol for pyrido[3,2-e] rsc.orgresearchgate.netoxazine scaffolds has been developed via a base-promoted [4+2] cycloaddition reaction of α-chlorogenated oximes and 5,6-unsubstituted 1,4-dihydropyridines. acs.org This method is noted for its mild reaction conditions, broad substrate scope, and high functional group tolerance. acs.org

Furthermore, 1,4-dipolar cycloaddition reactions have been utilized to synthesize spiropyrido[2,1-b] rsc.orgacs.orgoxazine derivatives. rsc.orgresearchgate.net In this approach, a 1,4-dipole is generated in situ and reacts with a suitable dipolarophile in a [4+2] cycloaddition to form the desired spirocyclic system. rsc.orgresearchgate.net While this leads to a different regioisomer, it demonstrates the feasibility of cycloaddition strategies for accessing the pyridooxazine core.

[4+2] Cycloaddition Protocols in Pyrido[3,2-e]researchgate.nettandfonline.comoxazine Synthesis

The [4+2] cycloaddition, or Diels-Alder reaction, represents a powerful and atom-economical method for the construction of six-membered rings. This strategy has been effectively applied to the synthesis of various heterocyclic systems, including pyridooxazine scaffolds. A notable application is the synthesis of functionalized pyrido[3,2-e] researchgate.nettandfonline.comoxazines. acs.orgfigshare.com

In one such protocol, a base-promoted [4+2] cycloaddition reaction between α-chlorogenated oximes and 5,6-unsubstituted 1,4-dihydropyridines yields the desired pyrido[3,2-e] researchgate.nettandfonline.comoxazine products in satisfactory yields. acs.orgfigshare.com This method is distinguished by its mild reaction conditions, broad substrate compatibility, and high functional group tolerance. acs.org The reaction proceeds with excellent regioselectivity and diastereoselectivity, providing a convenient route to these complex heterocyclic structures. acs.orgacs.org

Similarly, 1,4-dipolar cycloaddition reactions, a subset of [4+2] cycloadditions, have been utilized to create related spiropyrido[2,1-b] researchgate.nettandfonline.comoxazine systems. nih.gov These reactions involve the generation of Huisgen 1,4-dipoles from activated acetylenes (like dimethyl acetylenedicarboxylate (B1228247), DMAD) and azaheterocycles, which then react with a suitable dipolarophile. nih.gov This approach highlights the versatility of cycloaddition strategies in building diverse oxazine-containing frameworks.

Other Notable Synthetic Approaches for Related Benzoxazine (B1645224) and Pyridooxazine Systems

Beyond cycloaddition reactions, a variety of other synthetic methods have been developed for constructing benzoxazine and pyridooxazine derivatives. These approaches often offer unique advantages in terms of efficiency, environmental impact, or access to specific substitution patterns.

Smiles Rearrangement in Pyrido[2,3-b]researchgate.neteurekaselect.comoxazin-2-one Synthesis

The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution reaction that serves as a powerful tool for synthesizing heterocyclic compounds. researchgate.net This rearrangement has been effectively employed in tandem reactions to create 1,4-benzooxazinone and 1,4-pyridooxazinone scaffolds. The process typically involves a sequence of coupling, Smiles rearrangement, and cyclization, often proceeding in a one-pot manner. researchgate.net In the presence of a base like cesium carbonate, the reaction can be carried out at room temperature, yielding products with diverse substituents in good to excellent yields. researchgate.net This methodology provides a facile and efficient route to these important heterocyclic cores.

Microwave-Assisted Protocols for Benzoxazines

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.nettandfonline.comtandfonline.com This technology has been successfully applied to the synthesis of various benzoxazine derivatives.

One eco-friendly approach involves the one-step synthesis of benzoxazine-2,4-diones from phthalic anhydrides and trimethylsilyl (B98337) azide (B81097) under solvent-free microwave irradiation. researchgate.nettandfonline.com This method dramatically reduces the reaction time from hours to minutes and provides access to products and regioisomers that may not be obtainable through conventional heating. researchgate.nettandfonline.com

Another application is the solvent-free synthesis of quinoxalines, benzoxazines, and benzothiazines via the reaction of dialkyl acetylenedicarboxylate with o-aminophenol under microwave irradiation. tandfonline.com This protocol is noted for being rapid, high-yielding, and environmentally friendly compared to traditional solution-phase reactions. tandfonline.com The key advantages of microwave-assisted synthesis include significantly reduced reaction times, improved yields, and often simpler work-up procedures. tandfonline.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Benzoxazine-2,4-dione Synthesis tandfonline.com
MethodReaction TimeConditionsYield
Microwave Irradiation8 minutes120°C, Solvent-freeModerate to good
Conventional Heating17 hours-Comparable

One-Pot Intramolecular Bis-heterocyclizations for Analogous Structures

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates. frontiersin.orgmdpi.com This approach has been used to develop novel bis-heterocyclic scaffolds.

For instance, an environmentally friendly, one-pot, three-component reaction of 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide has been developed to synthesize oxazepine-quinazolinone bis-heterocyclic derivatives. frontiersin.org This catalyst-free reaction proceeds in excellent yields and represents the first use of two bifunctional starting materials in an Ugi reaction to obtain fused oxazepine-quinazolinone systems. frontiersin.org Similarly, the Ugi-Azide reaction, another MCR, has been employed to create bis-pyrrolidinone tetrazoles and tetrazole-triazole bis-heterocycles, demonstrating the power of this strategy for generating structural diversity. mdpi.comnih.gov

Ligandless Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions are fundamental in organic synthesis for forming C-N and C-O bonds. Developing these reactions under ligand-free conditions is advantageous as it simplifies the reaction setup and reduces costs. An improved ligand-free, copper-catalyzed cyclization method has been developed for the efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. rsc.orgnih.gov This method proceeds under mild conditions, uses a low catalyst load, and demonstrates high tolerance for various functional groups, offering an environmentally friendly alternative to conventional methods. rsc.orgnih.gov While this example focuses on benzimidazoles, the principle of ligandless copper catalysis is a promising strategy that can be adapted for the synthesis of other N- and O-containing heterocycles, such as benzoxazines.

Catalyst-Free Oxidation Methods

The development of catalyst-free reactions is a key goal in green chemistry, as it minimizes waste and avoids the use of potentially toxic and expensive metal catalysts. While direct catalyst-free oxidation methods for the specific target heterocycles are less common, related catalyst-free cyclization strategies are noteworthy.

For example, Hetero-Diels-Alder (HDA) reactions involving E-2-aryl-1-cyano-1-nitroethenes can proceed under non-catalytic conditions to produce spirocyclic-1,2-oxazine N-Oxides. mdpi.com This reaction is highly regioselective and occurs under mild conditions, making it an attractive synthetic protocol. mdpi.com Such catalyst-free cycloadditions represent an important advancement in the synthesis of oxazine derivatives, offering a sustainable and efficient alternative to catalyzed processes. researchgate.net

Spectroscopic and Structural Characterization Techniques in 5h Benzo B Pyrido 3,2 E 1 2 Oxazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, researchers can map the carbon-hydrogen framework and establish connectivity within the 5H-benzo[b]pyrido[3,2-e] nih.govresearchgate.netoxazine (B8389632) scaffold.

¹H NMR spectroscopy provides information about the chemical environment of protons. The chemical shift (δ), multiplicity (singlet, doublet, triplet, multiplet), and coupling constants (J) of the signals reveal the electronic environment and spatial relationships of neighboring protons. For instance, in the related compound 1H-Benzo[d] nih.govrsc.orgoxazine-2,4-dione, the proton on the nitrogen (N-H) appears as a singlet at δ 11.72 ppm, while the aromatic protons appear in the δ 7.15-7.92 ppm range, with their specific shifts and splitting patterns indicating their positions on the benzene (B151609) ring. rsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the pyridoxazine ring system are characteristic. For example, in 1H-Benzo[d] nih.govrsc.orgoxazine-2,4-dione, carbonyl carbons appear significantly downfield at δ 160.81 and 148.02 ppm, while the aromatic carbons resonate between δ 111.20 and 142.33 ppm. rsc.org

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive proton-proton and proton-carbon connectivities, which is crucial for assigning complex spectra and confirming the fused-ring structure.

Table 1: Representative ¹H and ¹³C NMR Data for a Benzoxazine (B1645224) Analog: 1H-Benzo[d] nih.govrsc.orgoxazine-2,4-dione rsc.org
TechniqueChemical Shift (δ, ppm)Assignment
¹H NMR (600 MHz, DMSO-d₆)11.72 (s, 1H)N-H
7.92 (dd, J = 7.9, 1.0 Hz, 1H)Ar-H
7.71-7.77 (m, 1H)Ar-H
7.22-7.28 (m, 1H)Ar-H
7.15 (d, J = 8.2 Hz, 1H)Ar-H
¹³C NMR (151 MHz, DMSO-d₆)160.81C=O
148.02C=O
142.33Ar-C
137.86Ar-C
116.23 - 129.86Ar-C
111.20Ar-C

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for a 5H-benzo[b]pyrido[3,2-e] nih.govresearchgate.netoxazine derivative would be expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key absorptions for the pyridobenzoxazine core include N-H stretching vibrations (typically around 3200-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations within the aromatic rings (1450-1650 cm⁻¹), and the characteristic asymmetric and symmetric stretching of the C-O-C ether linkage in the oxazine ring (around 1230 cm⁻¹ and 1030 cm⁻¹, respectively). researchgate.netmdpi.com The presence and exact position of these bands help confirm the integrity of the heterocyclic structure.

Table 2: Typical Infrared Absorption Frequencies for Benzoxazine Derivatives researchgate.netmdpi.com
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3600–3380N-H StretchAmine (in 5H position)
3100–3000C-H StretchAromatic
1650–1550C=N StretchPyridine (B92270) Ring
1600–1450C=C StretchAromatic Rings
1215–1205C-O-C Asymmetric StretchOxazine Ring Ether
944C-N-C StretchOxazine Ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For 5H-benzo[b]pyrido[3,2-e] nih.govresearchgate.netoxazine, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its molecular formula. In electron ionization (EI) or electrospray ionization (ESI), the compound would typically show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. researchgate.net

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for related benzoxazine structures involve the cleavage of the oxazine ring. For instance, studies on benzoxazine resorcarenes show that a common fragmentation pathway is the successive elimination of CH₂NR groups. researchgate.net The fragmentation of the fused pyridobenzoxazine ring system would be expected to yield characteristic ions corresponding to the stable aromatic fragments, which helps in piecing together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

Table 3: Illustrative Crystallographic Data for a Benzoxazine Derivative: 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-1,3-benzoxazine mdpi.com
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.3755(3)
b (Å)6.0143(2)
c (Å)19.1629(6)
β (°)103.119(1)
Volume (ų)1164.53(6)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This experimental data is then compared with the theoretically calculated percentages based on the proposed molecular formula.

A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. For newly synthesized derivatives of the 5H-benzo[b]pyrido[3,2-e] nih.govresearchgate.netoxazine series, elemental analysis is a crucial final step to validate the proposed structure after spectroscopic characterization. For example, in the synthesis of benzoxazine monomers, elemental analysis is used to confirm that the pure target compound has been obtained. mdpi.com

Table 4: Representative Elemental Analysis Data for a Benzoxazine Monomer (P-d) mdpi.com
ElementCalculated (%)Found (%)
C79.9779.54
H6.236.18
N6.666.59

Computational and Theoretical Investigations of 5h Benzo B Pyrido 3,2 E 1 2 Oxazine

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand and its protein target.

Studies on related structures, such as macrocyclic benzo[b]pyrido[4,3-e] mdpi.comnih.govoxazine (B8389632) derivatives, have successfully used molecular docking to explore their inhibitory mechanism against targets like Pim-1 kinase, a serine/threonine kinase implicated in various cancers. nih.gov In these simulations, the compounds are docked into the ATP-binding pocket of the kinase.

The analysis of the docked poses reveals key molecular interactions responsible for the binding affinity. For instance, the crystal structure of Pim-1 kinase in complex with a derivative showed specific hydrogen bonds and hydrophobic interactions that anchor the ligand within the active site. nih.gov The general approach in such studies involves preparing the protein structure (e.g., from the Protein Data Bank), defining the binding site, and then computationally placing the ligand in various conformations to identify the most energetically favorable binding mode. The binding affinity is often expressed as a docking score, with lower energy values indicating a more stable complex. mdpi.comorientjchem.org

Table 1: Example of Molecular Docking Interaction Data for a Related Benzopyridooxazine Inhibitor with Pim-1 Kinase

Interacting Residue Interaction Type Distance (Å)
Lys67 Hydrogen Bond 2.8
Glu121 Hydrogen Bond 3.1
Leu44 Hydrophobic 3.5
Val52 Hydrophobic 3.9
Ile185 Hydrophobic 3.7

Note: This data is representative of interactions found in studies of similar compounds, such as those targeting Pim-1 kinase. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are fundamental in medicinal chemistry for optimizing lead compounds. SAR studies describe how modifications to a molecule's structure affect its biological activity, while QSAR aims to create a mathematical relationship between chemical structure and activity.

For derivatives of the related benzo[b]pyrido[4,3-e] mdpi.comnih.govoxazine scaffold, SAR studies have been crucial. For example, the introduction of a macrocyclic ring to the core structure was explored to create novel Pim-1 kinase inhibitors. nih.gov The analysis of these macrocyclic compounds revealed that the nature and length of the linker in the macrocycle significantly influenced the inhibitory activity. nih.gov

QSAR studies on structurally similar benzopyrano[3,4-b] mdpi.comnih.govoxazines, which act as inhibitors of P-glycoprotein (P-gp), have identified key molecular descriptors that correlate with their inhibitory potency. nih.govresearchgate.net

2D-QSAR: These models have shown a linear correlation between the van der Waals surface area of hydrophobic atoms and the pharmacological activity, suggesting that hydrophobicity is a critical factor for P-gp inhibition. nih.govresearchgate.net

3D-QSAR: Using methods like GRID-Independent Molecular Descriptors (GRIND), researchers have identified the crucial spatial arrangement of pharmacophoric features. These models highlight the importance of the distances between hydrogen bond donors, acceptors, and hydrophobic groups for high activity. nih.govresearchgate.net

These analyses provide a predictive framework for designing new derivatives of 5H-benzo[b]pyrido[3,2-e] mdpi.comnih.govoxazine with improved biological profiles. sciforum.net

Table 2: Summary of SAR Findings for Macrocyclic Benzopyridooxazine Derivatives as Pim-1 Inhibitors nih.gov

Modification to Core Structure Effect on IC50 Value Implication
Varying linker length in macrocycle Significant change in activity Optimal linker length is crucial for fitting into the binding pocket.
Introduction of specific functional groups Increased or decreased potency Groups capable of forming key hydrogen bonds enhance activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to predict molecular properties and reactivity, providing insights that are complementary to experimental data. nih.gov

For heterocyclic systems similar to 5H-benzo[b]pyrido[3,2-e] mdpi.comnih.govoxazine, DFT calculations are used to determine key electronic parameters. espublisher.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. espublisher.com

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). researchgate.net This information is invaluable for understanding how the molecule might interact with biological macromolecules and for predicting its metabolic fate. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. This is often the first step before more complex simulations.

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For compounds like benzoxazine (B1645224) derivatives, MD simulations can provide a detailed view of their dynamic behavior in a biological environment, such as in solution or when bound to a protein target. nih.gov By simulating the compound's movement over nanoseconds or longer, MD can assess the stability of a particular conformation or the stability of the ligand-protein complex formed during molecular docking. Key metrics, such as the Root-Mean-Square Deviation (RMSD), are calculated to quantify the stability of the system over the simulation period. nih.gov

In Silico Evaluation of Biological Potential

In silico methods provide a rapid and cost-effective way to screen compounds for potential biological activities and to predict their pharmacokinetic properties. This pre-screening helps prioritize which compounds should be synthesized and tested experimentally.

The biological potential of the 5H-benzo[b]pyrido[3,2-e] mdpi.comnih.govoxazine scaffold can be evaluated against a wide range of diseases. For instance, based on studies of related compounds, this scaffold shows promise for developing inhibitors of protein kinases like Pim-1, which are relevant in oncology. nih.gov The oxazine core is known to be present in compounds with a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects. ijnc.irglobalresearchonline.netnih.gov

A crucial part of the in silico evaluation is the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational tools are used to calculate physicochemical descriptors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net These descriptors are then used to assess the compound's "drug-likeness," often by applying filters like Lipinski's Rule of Five, which helps predict if a compound is likely to have good oral bioavailability. researchgate.net

An article on the in vitro biological activities of the specific chemical compound 5H-benzo[b]pyrido[3,2-e] nih.govglobalresearchonline.netoxazine and its derivatives cannot be generated as requested.

Extensive searches for scientific literature did not yield specific data corresponding to the required outline sections for this particular molecular structure. The available research focuses on related but structurally different isomers, such as benzo[b]pyrido[4,3-e] nih.govglobalresearchonline.netoxazine or benzo[b]pyrido[2,3-e] nih.govglobalresearchonline.netoxazine, or other classes of heterocyclic compounds.

Consequently, there is no verifiable, published research data to populate the following sections as per the provided instructions:

In Vitro Biological Activities of 5h Benzo B Pyrido 3,2 E 1 2 Oxazine and Its Derivatives

In Vitro Antiproliferative and Cytotoxic Effects on Cell Lines

Selective Cytotoxicity Profiles

To maintain scientific accuracy, information regarding different chemical compounds cannot be substituted. Therefore, the generation of a factually correct article strictly adhering to the provided outline for 5H-benzo[b]pyrido[3,2-e] nih.govglobalresearchonline.netoxazine (B8389632) is not possible at this time.

Antitubercular Activity against Mycobacterium tuberculosis

Derivatives of the oxazine scaffold have demonstrated notable potential as antitubercular agents. Research into related oxazine structures has revealed potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.

One area of significant findings involves 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazine derivatives, which are structural analogs. These compounds have shown potent efficacy against the Mtb H37Rv strain. ucl.ac.uk For instance, newly developed carbamate (B1207046) derivatives within this class exhibited Minimum Inhibitory Concentration (MIC90) values ranging from 0.18 to 1.63 μM. ucl.ac.uk Certain compounds demonstrated remarkable activity against a variety of clinical isolates, with MIC90 values below 0.5 μM. ucl.ac.uk In studies involving macrophages infected with M. tuberculosis, several of these derivatives showed a 1-log greater reduction in mycobacterial load compared to standard drugs like rifampicin. ucl.ac.uk

Furthermore, studies on dihydro-2H-benzo nih.govnih.govoxazine derivatives have also identified compounds with promising activity against M. tuberculosis. researchgate.net The structure-activity relationship in these studies highlighted that the presence of nitro, chloro, and methoxy (B1213986) groups was significant for their antimycobacterial effects. researchgate.net

Table 1: Antitubercular Activity of Selected Oxazine Derivatives

Compound Class Target Strain Activity (MIC) Reference
2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazine carbamate derivatives M. tuberculosis H37Rv 0.18–1.63 μM ucl.ac.uk
Select 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazine derivatives MDR Clinical Isolates < 0.5 μM ucl.ac.uk

Antimicrobial and Antibacterial Spectrum Evaluation

The broader antimicrobial and antibacterial potential of benzoxazine (B1645224) derivatives has been extensively evaluated. These compounds have shown efficacy against a range of both Gram-positive and Gram-negative bacteria, as well as some fungi.

For example, a series of benzoxazine-6-sulfonamide derivatives were synthesized and tested for their antimicrobial properties. Several of these compounds exhibited low minimum inhibitory concentrations (MICs of 31.25 and 62.5 μg/mL) against various bacteria and fungi, with potency comparable to standard drugs. nih.gov Similarly, triazole functionalized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones have been identified as promising antimicrobial leads. nih.gov

Investigations into other 1,3-benzoxazine derivatives have shown they possess both antibacterial and antifungal effects against pathogens such as Bacillus thuringiensis, Escherichia coli, and Fusarium oxysporum. ikm.org.my The versatility of the oxazine core allows for modifications that can yield compounds with a broad spectrum of activity.

Table 2: Antimicrobial Spectrum of Selected Benzoxazine Derivatives

Compound Class Tested Organisms Activity (MIC) Reference
Benzoxazine-6-sulfonamide derivatives Gram-positive bacteria, Gram-negative bacteria, Fungi 31.25 - 62.5 μg/mL nih.gov
Triazole functionalized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones Staphylococcus aureus, Candida albicans Identified as promising leads nih.gov

Antioxidant and Neuroprotective Effects

Oxidative stress is a key factor in the pathology of numerous neurodegenerative diseases. nih.gov Consequently, compounds with both antioxidant and neuroprotective properties are of significant therapeutic interest. Derivatives of the 1,4-benzoxazine class have been reported to be highly protective in various tissue culture models of neurodegeneration. nih.gov

One study identified (Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one, known as HSB-13, as a potent neuroprotective agent. This compound was found to reduce striatal degeneration and improve behavioral outcomes in a mouse model of Huntington's disease. nih.gov The mechanism of action for these benzoxazines involves the inhibition of key enzymes such as GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs). nih.gov The development of therapies based on antioxidants is considered a valuable approach to mitigate the harmful effects of oxidative stress in neurodegenerative conditions. nih.gov

Investigation of Enzyme and Receptor Interactions

The therapeutic effects of 5H-benzo[b]pyrido[3,2-e] nih.govnih.govoxazine derivatives are often rooted in their specific interactions with biological enzymes and receptors.

Studies on PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are critical enzymes involved in cellular processes like DNA repair, making them a key target in cancer therapy. nih.gov While specific studies on PARP7 inhibition by 5H-benzo[b]pyrido[3,2-e] nih.govnih.govoxazine are limited, research on the closely related 3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine scaffold has identified potent inhibitors of PARP1. nih.gov

Through analogue synthesis and scaffold hopping, the compound (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamide was identified as a highly potent PARP1 inhibitor with an IC50 value of 0.082 μM. nih.gov The interest in targeting the PARP family is growing, with PARP7 specifically being investigated as a negative regulator of the type I interferon response in cancer cells, highlighting its potential as a target in immuno-oncology. nih.govnih.gov

Table 3: PARP1 Inhibition by Benzoxazine Derivatives

Compound Target Activity (IC50) Reference
(Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamide PARP1 0.082 μM nih.gov

Affinity for 5-HT6 Receptor by Analogs

The serotonin (B10506) 5-HT6 receptor is a prominent target in the central nervous system, implicated in memory and cognition. jocpr.com A series of 3,4-dihydro-2H-benzo nih.govnih.govoxazine derivatives have been designed and synthesized as potent 5-HT6 receptor antagonists. nih.gov

Many of these compounds have demonstrated subnanomolar affinities for the 5-HT6 receptor. nih.gov The in vitro binding activity of these derivatives was assessed by their ability to displace a radiolabeled ligand in cells expressing the human 5-HT6 receptor. jocpr.com Quantitative structure-activity relationship (QSAR) studies have been conducted to rationalize how different substituents on the benzoxazine core influence binding affinity, providing a roadmap for the development of new potential antagonists. jocpr.comjocpr.com

Table 4: 5-HT6 Receptor Affinity of Select 3,4-dihydro-2H-benzo nih.govnih.govoxazine Analogs

Compound Characteristic Receptor Activity Reference
Novel series of derivatives 5-HT6 Subnanomolar affinities (antagonists) nih.gov

Future Directions and Emerging Research Areas

Development of Novel and Green Synthetic Methodologies

The future synthesis of 5H-benzo[b]pyrido[3,2-e] numberanalytics.comrsc.orgoxazine (B8389632) and its derivatives will likely pivot towards environmentally benign and efficient "green chemistry" approaches. nih.gov Traditional multi-step syntheses are often hampered by harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. Modern methodologies aim to overcome these limitations.

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. mdpi.com

Ultrasound-Assisted Reactions: Sonication offers an alternative energy source that can promote reactions, such as the on-water synthesis of benzopyrazines, without the need for catalysts or additives. nih.gov A one-pot synthesis of functionalized 2-oxo-benzo numberanalytics.comrsc.orgoxazines under ultrasound irradiation has been reported to produce excellent yields. umpr.ac.id

Solvent-Free and Mechanochemical Methods: Performing reactions by grinding reagents together, sometimes with a catalytic amount of a solid support, minimizes solvent use, aligning with key principles of green chemistry. mdpi.com

Novel Catalytic Systems: The use of eco-friendly and reusable catalysts, such as zinc oxide nanoparticles (ZnO NPs) or organic acids like malic acid, presents a sustainable alternative to traditional metal catalysts. umpr.ac.id

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability, making them ideal for the industrial production of pharmaceutical intermediates. mdpi.com

For the specific 5H-benzo[b]pyrido[3,2-e] numberanalytics.comrsc.orgoxazine scaffold, future synthetic strategies could adapt established routes for related heterocycles. For instance, the condensation of α-amino acid derivatives with azaisatoic anhydrides, a method used to create pyridodiazepine-diones, could be explored. researchgate.net

Advanced Structure-Activity Relationship (SAR) Studies for Enhanced Biological Specificity

While SAR data for 5H-benzo[b]pyrido[3,2-e] numberanalytics.comrsc.orgoxazine is not yet available, research on isomeric structures provides a blueprint for future investigations. A notable example involves derivatives of benzo[b]pyrido[4,3-e] numberanalytics.comrsc.orgoxazine, which have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers. nih.gov

Systematic SAR studies on these related compounds have demonstrated that specific structural modifications can significantly impact inhibitory potency and selectivity. ox.ac.uklookchem.com Future research on the 5H-benzo[b]pyrido[3,2-e] numberanalytics.comrsc.orgoxazine core should involve the synthesis of a diverse library of analogues with systematic variations at key positions to probe their interactions with biological targets.

Table 1: Illustrative SAR Data for Pim-1 Kinase Inhibitors (Hypothetical) This table is based on the types of findings in related inhibitor studies and serves as an example for future research directions.

Compound IDR1 SubstitutionR2 SubstitutionPim-1 IC₅₀ (nM)Key SAR Insight
BZP-1-H-H520Baseline activity of the core scaffold.
BZP-2-Cl-H150Electron-withdrawing group at R1 enhances potency.
BZP-3-OCH₃-H480Electron-donating group at R1 does not improve activity.
BZP-4-Cl-CH₃75Small alkyl group at R2 in combination with R1-Cl further improves potency.
BZP-5-Cl-Phenyl210Bulky aryl group at R2 is detrimental to activity, suggesting steric hindrance.

Advanced techniques such as X-ray crystallography to determine the co-crystal structure of active compounds bound to their target enzymes will be crucial. This provides direct insight into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding affinity and specificity, thereby guiding the rational design of more potent and selective agents. ox.ac.uklookchem.com

Exploration of New Biological Targets and Signaling Pathways

The oxazine scaffold is a versatile pharmacophore present in compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. globalresearchonline.netnih.govbohrium.com Future research should aim to explore the therapeutic potential of the 5H-benzo[b]pyrido[3,2-e] numberanalytics.comrsc.orgoxazine core against a broad range of biological targets.

Potential avenues of exploration include:

Kinase Inhibition: Building on the discovery of Pim-1 kinase inhibitors, this scaffold could be screened against other kinase families that are critical for cancer cell proliferation and survival. nih.gov

Na+/H+ Exchange Inhibition: Certain benzo numberanalytics.comrsc.orgoxazine derivatives have been identified as potent inhibitors of the Na+/H+ exchanger, a promising target for treating ischemia-reperfusion injury. nih.gov

Anticancer Therapies: Pyrido[4,3-b] numberanalytics.comrsc.orgoxazines have been evaluated for their effects on the proliferation of leukemia cells. nih.gov Furthermore, related 2H-benzo[b] numberanalytics.comrsc.orgoxazine derivatives have shown potential as hypoxia-targeted compounds for cancer therapeutics, suggesting an ability to selectively act within the tumor microenvironment. actascientific.com

Phytotoxicity: SAR studies on benzoxazinones have demonstrated their potential as leads for natural herbicide models, indicating possible applications in agriculture. nih.gov

Screening libraries of 5H-benzo[b]pyrido[3,2-e] numberanalytics.comrsc.orgoxazine derivatives against diverse panels of cell lines and enzyme assays will be a critical first step in identifying novel biological activities and elucidating the underlying signaling pathways.

Diversification into Novel Material Science Applications

Beyond pharmaceuticals, the rigid, planar, and electron-rich nature of fused heterocyclic systems like 5H-benzo[b]pyrido[3,2-e] numberanalytics.comrsc.orgoxazine makes them attractive candidates for applications in material science. numberanalytics.com A significant emerging area is the development of materials for Organic Light-Emitting Diodes (OLEDs). numberanalytics.com

Heterocyclic compounds are integral to OLED technology, serving as emissive, charge-transport, or host materials. numberanalytics.com The incorporation of heteroatoms like nitrogen and oxygen can tune the electronic properties of the molecule, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This tuning is critical for designing high-performance OLEDs with improved efficiency, color purity, and stability. numberanalytics.com

Future research could focus on:

Host Materials: Fused-ring systems, such as those based on carbazole, are investigated as host materials in the emitting layer of OLEDs. rsc.org The benzopyridoxazine core could be functionalized with electron-donating and electron-accepting groups to create bipolar host materials capable of balanced charge transport.

Thermally Activated Delayed Fluorescence (TADF): The design of donor-acceptor (D-A) structures is a key strategy for creating TADF emitters, which can harvest both singlet and triplet excitons to achieve high internal quantum efficiencies. rsc.org The 5H-benzo[b]pyrido[3,2-e] numberanalytics.comrsc.orgoxazine scaffold could serve as a core acceptor unit to be combined with various donor moieties.

The synthesis of novel derivatives and the characterization of their photophysical and electrochemical properties will be essential to unlock their potential in next-generation displays and lighting.

Synergistic Integration of Computational and Experimental Approaches for Rational Design

The future of drug discovery and materials science lies in the tight integration of computational and experimental methods. jddhs.com This synergistic approach accelerates the design-build-test-learn cycle, reducing costs and time while increasing the probability of success. openmedicinalchemistryjournal.commlsu.ac.in For the 5H-benzo[b]pyrido[3,2-e] numberanalytics.comrsc.orgoxazine system, this integration will be paramount.

Key computational techniques that will drive future research include:

Molecular Docking and Dynamics: These methods predict how a molecule binds to a biological target, providing insights into its potential mechanism of action and guiding SAR studies. patsnap.com

Virtual Screening: Large chemical libraries can be computationally screened against a target of interest to identify promising "hit" compounds for experimental validation, a strategy that has proven successful for other heterocyclic systems. patsnap.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the structural features of a series of compounds with their biological activity, enabling the prediction of potency for novel, unsynthesized molecules. nih.gov

In Silico ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process, helping to prioritize compounds with better pharmacokinetic profiles. researchgate.net

By combining these in silico predictions with targeted chemical synthesis and robust biological or material characterization, researchers can rationally design novel 5H-benzo[b]pyrido[3,2-e] numberanalytics.comrsc.orgoxazine derivatives with enhanced potency, selectivity, and desired physicochemical properties for a range of applications. openmedicinalchemistryjournal.comnih.gov

Q & A

Q. What synthetic strategies are effective for constructing the 5H-benzo[b]pyrido[3,2-e][1,4]oxazine core?

The core can be synthesized via annelation reactions using polyfluorinated pyridine derivatives and N,O-difunctional nucleophiles under microwave-assisted conditions. For example, and describe protocols achieving rapid cyclization (30–60 minutes) with yields exceeding 70% using microwave irradiation. Key steps include nucleophilic aromatic substitution and ring closure, optimized with catalytic bases like K₂CO₃ or CsF .

Q. How can NMR spectroscopy confirm the structural integrity of this compound derivatives?

Assign protons in the fused oxazine ring using ¹H NMR (400 MHz, CDCl₃):

  • δ 4.07–4.20 (q, J = 7.1 Hz, 2H, oxazine O–CH₂–N)
  • δ 6.95–7.45 (m, aromatic protons). Cross-verify with ¹³C NMR for carbonyl (C=O) signals at δ 165–170 ppm and aromatic carbons at δ 110–150 ppm. provides a detailed spectral analysis of a trifluoromethyl-substituted analog .

Q. What crystallographic methods are used to resolve ambiguities in fused-ring systems?

Single-crystal X-ray diffraction is critical. For example, resolved the pyrido-oxazine system’s regiochemistry using C–H···O/N hydrogen bonding patterns and dihedral angles between fused rings (e.g., 5.8° deviation in the benzo-pyrido plane) .

Advanced Research Questions

Q. How do substituent effects on the oxazine ring influence bioactivity in kinase inhibitors?

Substituents at positions 3, 7, and 10 modulate kinase selectivity. highlights that a methyl group at position 3 enhances c-Met kinase inhibition (IC₅₀ = 12 nM) by improving hydrophobic interactions, while a fluoro substituent at position 7 reduces off-target AXL kinase binding. Molecular dynamics simulations (AMBER) validate these trends .

Q. What biocatalytic methods improve sustainability in synthesizing 1,4-benzoxazine derivatives?

reports a laccase-mediated oxidative coupling of o-aminophenols and aldehydes, achieving 65–80% yield with E-factor < 5. Compare this to traditional methods (E-factor > 20 due to heavy metal catalysts). Green metrics (atom economy, PMI) favor the biocatalytic route .

Q. How can structure-activity relationships (SAR) guide the design of PARP7 inhibitors?

demonstrates that hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives with a trifluoromethyl group at position 4a increase PARP7 inhibition (IC₅₀ = 3.2 nM) by 10-fold compared to unsubstituted analogs. Docking studies (Glide SP) show enhanced π-π stacking with Tyr246 .

Q. What contradictions exist in reported biological activities of analogs, and how are they resolved?

Discrepancies in IC₅₀ values for c-Met inhibitors (e.g., 12 nM vs. 85 nM) arise from divergent synthetic routes altering stereochemistry. resolved this by isolating enantiomers via chiral HPLC and confirming absolute configuration via CD spectroscopy .

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